

Spectroscopic and Structural Elucidation of Eclalbasaponin IV: A Technical Guide

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Compound of Interest

Compound Name: *Eclalbasaponin IV*

Cat. No.: *B15141313*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Eclalbasaponin IV**, a triterpenoid saponin isolated from the medicinal plant *Eclipta prostrata*. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Eclalbasaponin IV is an oleanane-type triterpenoid saponin that has been isolated from *Eclipta prostrata* (L.) L. (Asteraceae), a plant with a long history of use in traditional medicine. The structural characterization of such natural products is fundamental for understanding their biological activities and for potential therapeutic applications. This guide presents the key mass spectrometry and nuclear magnetic resonance spectroscopic data that are instrumental in the identification and structural confirmation of **Eclalbasaponin IV**.

Physicochemical and Spectroscopic Data

The structural elucidation of **Eclalbasaponin IV** was achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (ESI-MS) is a critical tool for determining the molecular formula of a compound.

Table 1: Mass Spectrometry Data for **Eclalbasaponin IV**

Parameter	Observed Value
Ionization Mode	Negative
Mass-to-Charge Ratio (m/z)	795 [M-H] ⁻
Molecular Formula	C ₄₂ H ₆₈ O ₁₄

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and HMBC, provide detailed information about the carbon-hydrogen framework and the connectivity of the molecule. The following tables summarize the NMR data for **Eclalbasaponin IV**, recorded in deuterated methanol (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for **Eclalbasaponin IV** (CD₃OD)

Position	Chemical Shift (δ ppm)	Multiplicity	J (Hz)
Aglycone			
12	5.32	br s	
3	4.55	br s	
Angular Methyls			
1.37	s		
1.08	s		
0.99	s		
0.98	s		
0.91	s		
0.87	s		
0.81	s		
Sugars			
1'	5.37	d	7.8
1''	4.34	d	7.8
Other sugar protons	3.21 - 3.84	m	

Table 3: ^{13}C NMR Spectroscopic Data for **Eclalbasaponin IV** (CD_3OD)

Position	Chemical Shift (δ ppm)
Aglycone	
3	90.8
12	123.0
13	145.2
28	177.3
Sugars	
1'	104.9
1''	105.8

Experimental Protocols

The isolation and structural elucidation of **Eclalbasaponin IV** involve a series of chromatographic and spectroscopic techniques.

Isolation of Eclalbasaponin IV

Eclalbasaponin IV is isolated from the methanolic extract of the leaves of *Eclipta prostrata*. The general workflow for its isolation is as follows:

- **Extraction:** The dried and powdered leaves are extracted with methanol.
- **Fractionation:** The crude methanol extract is subjected to fractionation using various column chromatography techniques, including silica gel, RP-18, and Sephadex LH-20 columns.
- **Purification:** Final purification is achieved through high-performance liquid chromatography (HPLC) to yield pure **Eclalbasaponin IV**.

Spectroscopic Analysis

- **Mass Spectrometry:** ESI-MS analysis is performed on a high-resolution mass spectrometer in negative ion mode.

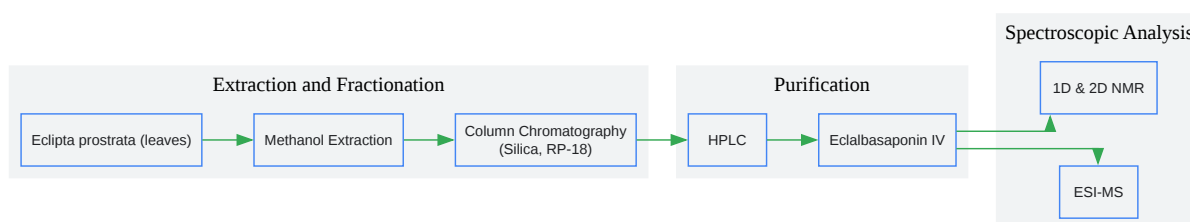
- NMR Spectroscopy: ^1H , ^{13}C , and 2D NMR spectra are recorded on a Bruker Avance spectrometer (typically at 500 MHz for ^1H and 125 MHz for ^{13}C) using deuterated methanol (CD_3OD) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak.

Structural Elucidation Workflow

The structural elucidation of **Eclalbasaponin IV** is a logical process that integrates data from different spectroscopic techniques. **Eclalbasaponin IV** and its isomer, Eclalbasaponin I, share the same molecular formula but differ in the attachment of their sugar moieties. In Eclalbasaponin I, the two glucose units are attached separately to the C-3 and C-28 positions of the aglycone. In contrast, in **Eclalbasaponin IV**, the two glucose moieties are linked together as a disaccharide, which is then attached to the aglycone.

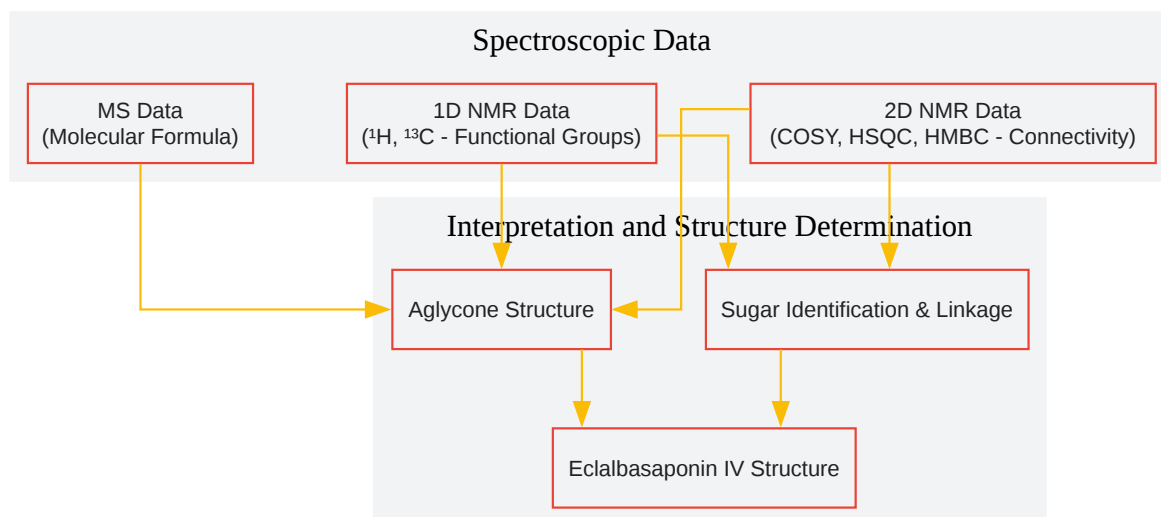
Visualizations

The following diagrams illustrate the experimental workflow for the isolation and analysis of **Eclalbasaponin IV** and the logical relationship of its structural elucidation.



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Caption: Experimental workflow for the isolation and analysis of **Eclalbasaponin IV**.



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Caption: Logical workflow for the structural elucidation of **Eclalbasaponin IV**.

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